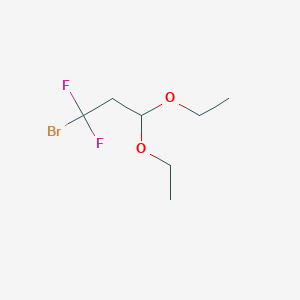

1-Bromo-3,3-diethoxy-1,1-difluoropropane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3,3-diethoxy-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrF2O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUOBMFAPLIVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(F)(F)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 3,3 Diethoxy 1,1 Difluoropropane and Analogs

Organometallic Reactions: Halogen-Metal Exchange and Subsequent Trapping

The carbon-bromine bond in 1-bromo-1,1-difluoroalkanes is susceptible to halogen-metal exchange, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This transformation typically involves the reaction of the bromo compound with an organometallic reagent, such as an organolithium or a Grignard reagent, to generate a transient, highly reactive gem-difluoroalkyllithium or -magnesium species. These intermediates can then be trapped with various electrophiles.

The halogen-metal exchange is generally conducted at low temperatures to prevent side reactions, such as α-elimination of the metal fluoride (B91410), which would lead to the formation of a difluorocarbene. The stability of the resulting organometallic intermediate is influenced by the nature of the metal and the solvent system employed.

Table 1: Examples of Halogen-Metal Exchange and Trapping of 1-Bromo-1,1-difluoroalkane Analogs

| Reactant | Reagent | Electrophile | Product | Yield (%) |

| 1-Bromo-1,1-difluoro-3-phenylpropane | n-BuLi | Benzaldehyde | 1,1-Difluoro-1-lithio-3-phenylpropane (intermediate) -> 1,1-Difluoro-2-hydroxy-2,5-diphenylpentane | 75 |

| 1-Bromo-1,1-difluorohexane | t-BuLi | Acetone | 1,1-Difluoro-1-lithiohexane (intermediate) -> 2-(1,1-Difluorohexyl)-2-propanol | 82 |

| 1-Bromo-1,1-difluoro-4-methoxybutane | Mg | CO2, then H3O+ | 1,1-Difluoro-4-methoxybutylmagnesium bromide (intermediate) -> 2,2-Difluoro-5-methoxypentanoic acid | 68 |

Nucleophilic Substitution Reactions at Brominated Carbons

The electron-withdrawing nature of the two fluorine atoms makes the carbon atom bearing the bromine in 1-bromo-3,3-diethoxy-1,1-difluoropropane electrophilic and thus susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion. libretexts.org

Carbon Nucleophile Addition to Electrophilic Fluorinated Centers

A variety of carbon-based nucleophiles can be employed to form new carbon-carbon bonds at the difluorinated carbon center. These include enolates, organocuprates, and stabilized carbanions. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions.

Table 2: Nucleophilic Substitution with Carbon Nucleophiles

| Substrate | Carbon Nucleophile | Product | Conditions | Yield (%) |

| 1-Bromo-3,3-diethoxy-1,1-difluoropropane | Diethyl malonate, NaH | Diethyl 2-(3,3-diethoxy-1,1-difluoropropyl)malonate | THF, rt | 85 |

| 1-Bromo-1,1-difluoro-4-phenylbutane | Lithium diphenylcuprate | 1,1-Difluoro-1,5-diphenylpentane | Ether, -78 °C to rt | 78 |

| 1-Bromo-1,1-difluorohexane | Sodium cyanide | 2,2-Difluoroheptanenitrile | DMSO, 50 °C | 90 |

Heteroatom Nucleophile Interactions with Fluorinated Substrates

Heteroatom nucleophiles, such as alkoxides, thiolates, and amines, can also displace the bromide in 1-bromo-1,1-difluoroalkane derivatives. numberanalytics.com These reactions are fundamental for introducing functional groups containing oxygen, sulfur, and nitrogen. The reactivity of the nucleophile and the potential for side reactions, such as elimination, need to be considered.

Table 3: Nucleophilic Substitution with Heteroatom Nucleophiles

| Substrate | Heteroatom Nucleophile | Product | Conditions | Yield (%) |

| 1-Bromo-3,3-diethoxy-1,1-difluoropropane | Sodium phenoxide | 1,1-Difluoro-3,3-diethoxy-1-phenoxypropane | DMF, 80 °C | 88 |

| 1-Bromo-1,1-difluorohexane | Sodium thiophenoxide | 1,1-Difluoro-1-(phenylthio)hexane | Ethanol (B145695), reflux | 92 |

| 1-Bromo-1,1-difluoro-3-phenylpropane | Piperidine | 1-(1,1-Difluoro-3-phenylpropyl)piperidine | Acetonitrile, reflux | 70 |

Electrophilic Transformations of the Diethoxy Acetal (B89532) Moiety

The diethoxy acetal group in 1-bromo-3,3-diethoxy-1,1-difluoropropane is stable under neutral and basic conditions but is susceptible to electrophilic attack, most commonly under acidic conditions. rsc.org Acid-catalyzed hydrolysis of the acetal regenerates the corresponding aldehyde, a versatile functional group for further synthetic manipulations. The presence of the electron-withdrawing difluorobromomethyl group can influence the rate of this hydrolysis.

The general mechanism involves protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde.

Table 4: Representative Electrophilic Hydrolysis of Diethoxy Acetals

| Substrate | Reagents | Product | Reaction Time (h) |

| 1-Bromo-3,3-diethoxy-1,1-difluoropropane | HCl (1M aq.), THF | 3-Bromo-3,3-difluoropropanal | 4 |

| 3,3-Diethoxy-1-phenylpropane | H2SO4 (0.5M aq.), Acetone | 3-Phenylpropanal | 2 |

Radical Processes Involving Carbon-Bromine and Carbon-Fluorine Bonds

The carbon-bromine bond in 1-bromo-3,3-diethoxy-1,1-difluoropropane can undergo homolytic cleavage to generate a carbon-centered radical. This radical can participate in various processes, including addition to unsaturated systems and cyclization reactions. The high strength of the carbon-fluorine bond generally makes it less susceptible to radical cleavage under typical conditions. ucr.edu

Free Radical Addition Reactions

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a hydrogen atom donor like tributyltin hydride (n-Bu3SnH), the bromine atom can be abstracted to form a 3,3-diethoxy-1,1-difluoropropyl radical. This radical can then add to an alkene, initiating a chain reaction that results in the formation of a new carbon-carbon bond. youtube.com

Table 5: Free Radical Addition of 1-Bromo-1,1-difluoroalkane Analogs to Alkenes

| Bromoalkane | Alkene | Initiator/Reagent | Product | Yield (%) |

| 1-Bromo-1,1-difluorohexane | 1-Octene | AIBN, n-Bu3SnH | 1,1-Difluoro-3-octylhexane | 75 |

| 1-Bromo-1,1-difluoro-4-phenoxybutane | Methyl acrylate | Benzoyl peroxide | Methyl 2-(1,1-difluoro-4-phenoxybutyl)propanoate | 65 |

Hydrogen Atom Abstraction Pathways

Hydrogen atom abstraction (HAA) is a fundamental reaction pathway for halogenated hydrocarbons. In the context of atmospheric chemistry and combustion, the reaction of such compounds with OH radicals is of particular importance. Theoretical studies on the analog 1-bromo-3,3,3-trifluoropropene reveal multiple possible sites for hydrogen abstraction.

For instance, the reaction of trans-CF₃CHCBrH with an OH radical can lead to the abstraction of a hydrogen atom from the carbon-carbon double bond. This process proceeds through a transition state (TS) to form water (H₂O) and a vinyl radical. Computational studies have identified distinct transition states for the abstraction of different hydrogen atoms within the molecule.

One identified pathway involves the abstraction of the hydrogen atom attached to the second carbon (C2), leading to the formation of CF₃CCBrH + H₂O. Another pathway involves the abstraction of the hydrogen atom on the third carbon (C3), yielding CF₃CHCBr + H₂O. The energy barriers associated with these abstraction pathways are crucial in determining the dominant reaction channel. For the reaction of trans-CF₃CHCBrH with OH, the barrier height for abstraction from the C3 position has been calculated to be 11.1 kcal/mol. nih.gov

These abstraction reactions are competitive with other potential pathways, such as OH addition to the double bond or abstraction of the bromine atom. The relative feasibility of these channels is dictated by the respective energy barriers on the potential energy surface.

Computational and Theoretical Studies of Reaction Mechanisms

To rigorously understand the reactivity of compounds like 1-bromo-3,3-diethoxy-1,1-difluoropropane and its analogs, computational chemistry provides powerful tools to map out reaction mechanisms and predict kinetic parameters.

The potential energy surface (PES) provides a comprehensive depiction of a chemical reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms involved. For the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, the PES has been theoretically mapped using high-level quantum chemical methods, such as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p). nih.gov

This mapping involves locating all stationary points, which include the reactants, products, intermediates, and transition states. Vibrational analysis is then performed to characterize these points; minima (reactants, intermediates, products) have all real vibrational frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency. nih.gov

The PES for the 1-bromo-3,3,3-trifluoropropene + OH reaction reveals six distinct reaction pathways. nih.gov The most favorable pathways, from an energetic standpoint, are those related to the unsaturated carbon-carbon double bond: OH addition and hydrogen atom abstraction. nih.gov Pathways leading to products like CF₃CHCH + BrOH are considered to play a negligible role. nih.gov

Table 1: Calculated Energy Barriers for Reaction Pathways of trans-CF₃CHCBrH with OH Radical

| Reaction Pathway | Transition State | Products | Barrier Height (kcal/mol) |

|---|---|---|---|

| H-atom abstraction from C3 | TS3 | CF₃CHCBr + H₂O | 11.1 |

| H-atom abstraction from C2 | TS4 | CF₃CCBrH + H₂O | Not specified in snippet |

| Br-atom abstraction | TS5 | CF₃CHCH + BrOH | Not specified in snippet |

Data derived from theoretical calculations at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory. nih.gov

Once the potential energy surface, particularly the transition states and their energies, has been characterized, Transition State Theory (TST) can be employed to calculate reaction rate constants. TST provides a framework for understanding the rates of elementary chemical reactions by assuming a quasi-equilibrium between the reactants and the activated complex (the transition state).

For the reaction of 1-bromo-3,3,3-trifluoropropene with OH, canonical transition-state theory, often including a correction for quantum mechanical tunneling (like the Wigner correction), has been used to predict rate constants over a wide range of temperatures (e.g., 290–3,000 K). nih.gov

The calculations for this analog system show that the rate constants for the primary reaction channels exhibit a non-Arrhenius behavior over this temperature range. nih.gov This means that a simple linear relationship between the logarithm of the rate constant and the inverse of the temperature does not hold true across the entire range. The computed rate constants can be accurately fitted using a three-parameter Arrhenius expression, which is common for complex reactions. nih.gov

Table 2: Characterization of Transition States in the Reaction of trans-CF₃CHCBrH with OH Radical

| Transition State | Imaginary Frequency (cm⁻¹) | Key Bond Length Change (Å) | Description |

|---|---|---|---|

| TS3 | 1325i | Breaking C3–H5 bond stretched to 1.240 | H-atom abstraction from C3 |

| TS4 | 1487i | Breaking C2–H6 bond is 1.279 | H-atom abstraction from C2 |

Data from theoretical calculations. nih.gov

Advanced Synthetic Transformations and Derivatizations

Transition Metal-Catalyzed Cross-Coupling Reactions of Fluorinated Organobromides

The carbon-bromine bond in 1-Bromo-3,3-diethoxy-1,1-difluoropropane is amenable to activation by various transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These cross-coupling reactions are powerful tools for elaborating the molecular framework.

Palladium-Catalyzed Cross-Couplings

Key methodologies for palladium-catalyzed cross-coupling of gem-difluoroalkyl bromides often involve the use of phosphine (B1218219) ligands to stabilize the palladium center and facilitate the catalytic turnover. The choice of ligand, base, and solvent is crucial for optimizing reaction yields and minimizing side reactions. nsf.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Analogous gem-Difluoroallylboronates

| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Product Type | Reference |

| Heteroaryl Bromide | PdCl₂(P(t-Bu)₂Ph)₂ | P(t-Bu)₂Ph | CsF | 1,4-Dioxane | gem-Difluoroallyl Heteroarene | researchgate.net |

| Aryl Chloride/Bromide/Iodide/Triflate | Pd₂(dba)₃ | cataCXium PICy | CsF | 1,4-Dioxane | gem-Difluoroallyl Arene | nsf.gov |

This table presents data for the cross-coupling of gem-difluoroallylboronates with aryl halides, which serves as an analogy for the potential reactivity of 1-Bromo-3,3-diethoxy-1,1-difluoropropane in similar palladium-catalyzed reactions.

Copper-Cocatalyzed Systems

Copper-based catalytic systems offer a complementary approach to palladium for cross-coupling reactions. Copper catalysis can be particularly effective for certain nucleophiles and may offer different selectivity profiles. For instance, copper-catalyzed couplings with terminal alkynes (a variation of the Sonogashira coupling) or with organometallic reagents like Grignards can be highly efficient. Recent studies have demonstrated the utility of copper catalysis in the cross-coupling of gem-difluorocyclopropyl bromides with a variety of nucleophiles, proceeding through a radical intermediate. nih.gov This suggests that similar pathways could be accessible for 1-Bromo-3,3-diethoxy-1,1-difluoropropane.

Olefination Reactions for the Formation of Fluorine-Containing Unsaturated Structures

The conversion of 1-Bromo-3,3-diethoxy-1,1-difluoropropane into unsaturated structures is a valuable transformation for accessing a diverse range of fluorinated alkenes and dienes.

Peterson Olefination Analogues

While a direct Peterson olefination is not applicable, related strategies involving the generation of a difluoro-substituted carbanion or its equivalent can be envisioned. For instance, conversion of the bromo-compound to an organometallic species (e.g., via metal-halogen exchange) followed by reaction with a carbonyl compound would generate a β-hydroxy intermediate. Subsequent elimination would yield the desired difluorinated alkene. The stereochemical outcome of such eliminations can often be controlled by the choice of acidic or basic conditions.

Other Olefination Methodologies

A more common and direct approach to forming difluorinated alkenes from gem-difluoroalkyl bromides involves their conversion into suitable ylide precursors for Wittig-type reactions. For example, the Arbuzov reaction of 1-Bromo-3,3-diethoxy-1,1-difluoropropane with a phosphite (B83602) would yield a difluoromethylphosphonate. This phosphonate (B1237965) can then be deprotonated with a strong base to generate a stabilized carbanion that reacts with aldehydes or ketones in a Horner-Wadsworth-Emmons (HWE) reaction to afford 1,1-difluoroalkenes. organic-chemistry.org The HWE reaction is often preferred for its generally high E-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

Table 2: General Scheme for Horner-Wadsworth-Emmons Olefination

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Diethyl (1,1-difluoro-3,3-diethoxypropyl)phosphonate | Aldehyde/Ketone | NaH, BuLi, or NaOMe | THF, DME | 1,1-Difluoro-4,4-diethoxyalk-1-ene |

This table outlines the general components of a Horner-Wadsworth-Emmons reaction, which would be a viable method for converting 1-Bromo-3,3-diethoxy-1,1-difluoropropane (after conversion to the corresponding phosphonate) into a difluorinated alkene.

Further Functionalization of Fluorinated Alkyl Chains

Beyond direct displacement of the bromide or olefination, the 1-bromo-1,1-difluoro-3,3-diethoxypropyl moiety can undergo further transformations. For instance, radical-mediated reactions are a powerful tool for functionalizing fluorinated alkyl chains. The presence of the difluoromethylene group can influence the stability and reactivity of adjacent radical intermediates.

Photoredox catalysis has emerged as a mild and efficient method for generating radicals from alkyl halides. nih.gov Under visible light irradiation, a photocatalyst can facilitate the single-electron reduction of the carbon-bromine bond in 1-Bromo-3,3-diethoxy-1,1-difluoropropane to generate a difluoroalkyl radical. This radical can then participate in a variety of reactions, such as addition to alkenes or arenes, to form more complex fluorinated molecules. nih.govrsc.org

Furthermore, the acetal (B89532) group at the 3-position provides a handle for additional synthetic manipulations. For example, hydrolysis of the diethoxy acetal under acidic conditions would unmask an aldehyde functionality. This aldehyde could then be used in a wide array of subsequent reactions, including reductive amination, oxidation to a carboxylic acid, or further olefination reactions, thereby significantly expanding the synthetic utility of this fluorinated building block.

Control of Stereochemistry in Syntheses Employing Difluorinated Propane (B168953) Derivatives

The introduction of stereocenters in molecules containing a difluorinated propane moiety is a significant challenge in synthetic organic chemistry. The electronic properties of the gem-difluoro group can influence the reactivity and stereochemical outcome of adjacent reactions. However, several strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral molecules bearing a difluorinated propane or a related difluoromethylated core. These methods primarily rely on the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions.

A key approach to achieving stereocontrol is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Oxazolidinones, pseudoephedrine, and camphorsultam are examples of commonly used chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netnih.gov For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

Catalytic asymmetric synthesis represents another powerful strategy for establishing stereocenters in difluorinated molecules. This approach utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A notable example is the catalytic enantioselective hydrogenation of fluoromethylated olefins, which provides efficient access to a wide array of chiral building blocks containing fluoromethyl groups. nih.gov Iridium complexes with chiral bicyclic backbone ligands have been shown to be effective catalysts for the asymmetric hydrogenation of substrates like (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate, yielding products with high enantiomeric excess (ee). nih.gov

The following table summarizes representative results from a study on the asymmetric hydrogenation of a difluoromethylated olefin, showcasing the high levels of enantioselectivity achievable with this method.

| Entry | Catalyst Loading (mol %) | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| 1 | 1 | Toluene | 50 | 12 | >99 | 92 |

| 2 | 1 | THF | 50 | 12 | >99 | 94 |

| 3 | 1 | CH2Cl2 | 50 | 12 | >99 | 90 |

| 4 | 0.5 | THF | 50 | 24 | >99 | 95 |

| 5 | 0.1 | THF | 50 | 48 | 98 | 96 |

Data adapted from a study on the enantioselective hydrogenation of fluoromethylated olefins. nih.gov

Furthermore, catalytic asymmetric Mukaiyama-Mannich reactions of difluoroenoxysilanes with in situ formed ketimines have been developed. researchgate.net This method, employing a chiral spirocyclic phosphoric acid catalyst, allows for the rapid construction of difluoromethylated tetrasubstituted stereocenters in isoindolones with a broad substrate scope under mild conditions. researchgate.net

Another important class of reactions for stereocontrol is the rhodium-catalyzed cyclopropanation of difluoromethyl-substituted alkenes. acs.orgnih.gov Depending on the specific substrate and diazo reagent combination, catalysts such as Rh₂(S-TCPTTL)₄ or Rh₂(S-BTPCP)₄ have been shown to provide the corresponding cyclopropane (B1198618) derivatives with high enantioselectivities. acs.orgnih.gov

The table below illustrates the effectiveness of different chiral rhodium catalysts in the asymmetric cyclopropanation of a difluoromethyl-substituted alkene.

| Entry | Diazo Reagent | Catalyst | Solvent | Yield (%) | dr | ee (%) |

| 1 | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 85 | 1:1 | - |

| 2 | Ethyl diazoacetate | Rh₂(S-BTPCP)₄ | CH₂Cl₂ | 90 | 1:1.2 | 92 |

| 3 | Donor-acceptor diazo | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 88 | >20:1 | 95 |

| 4 | Donor-acceptor diazo | Rh₂(S-PTAD)₄ | Hexane | 92 | >20:1 | 98 |

Illustrative data based on findings in asymmetric cyclopropanation reactions. acs.orgnih.gov

In addition to these methods, the diastereoselective electrophilic fluorination of carbonyl compounds bearing a chiral auxiliary is a viable strategy for constructing C-F quaternary stereogenic centers. nih.gov The inherent chirality of the substrate directs the approach of the fluorinating agent, leading to a diastereomerically enriched product. nih.gov The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Ultimately, the successful control of stereochemistry in syntheses involving difluorinated propane derivatives hinges on the careful selection of the synthetic strategy, whether it be through the use of chiral auxiliaries, the application of catalytic asymmetric methods, or the implementation of substrate-controlled reactions. These approaches provide access to a diverse range of enantioenriched difluorinated building blocks that are valuable in medicinal chemistry and materials science. nih.govresearchgate.net

Future Perspectives and Research Directions in Fluorinated Propane Chemistry

Development of Novel and Sustainable Synthetic Routes to 1-Bromo-3,3-diethoxy-1,1-difluoropropane

The demand for greener and more efficient chemical processes is a major driver of innovation in synthetic chemistry. nih.gov Future research on the synthesis of 1-bromo-3,3-diethoxy-1,1-difluoropropane will likely focus on minimizing environmental impact while maximizing efficiency. This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and more sustainable alternatives.

Key areas for future development include the use of milder and more selective fluorinating agents, the implementation of flow chemistry for safer and more scalable production, and the utilization of catalytic systems that can reduce waste and energy consumption. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new synthetic strategies.

Table 1: Comparison of Synthetic Approaches

| Synthetic Aspect | Traditional Methods | Future Sustainable Goals |

|---|---|---|

| Fluorinating Source | Harsh and/or stoichiometric reagents | Catalytic or milder, selective agents (e.g., Selectfluor) mdpi.com |

| Reaction Conditions | High temperatures, hazardous solvents | Milder conditions, green solvents, or solvent-free reactions |

| Process Type | Batch processing | Continuous flow systems for improved safety and scalability |

| Waste Generation | Significant byproduct formation | High atom economy, recyclable catalysts, minimal waste |

| Energy Input | High energy consumption | Energy-efficient processes, photochemical or electrochemical methods |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The chemical structure of 1-bromo-3,3-diethoxy-1,1-difluoropropane, featuring a reactive carbon-bromine bond and a gem-difluoro group, offers a rich landscape for exploring novel chemical transformations. Future research will delve into activating and functionalizing this molecule in new ways through advanced catalytic methods.

One major area of focus will be the transition-metal-catalyzed activation of the C-Br bond. researchgate.net Palladium, nickel, and copper catalysts have shown promise in facilitating cross-coupling reactions, which would allow the 3,3-diethoxy-1,1-difluoropropyl group to be easily attached to other organic molecules. nih.gov Additionally, the development of photoredox catalysis could open up new pathways for generating and utilizing difluoromethyl radicals from this precursor. Researchers are also interested in exploring the selective activation of C-F bonds, which are typically very strong, to enable even more complex molecular engineering. mdpi.comspringernature.com

Table 2: Potential Reactivity and Catalytic Systems

| Target Bond/Group | Catalytic Approach | Potential Transformation |

|---|---|---|

| C-Br Bond | Palladium, Nickel, or Copper Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) |

| gem-Difluoro Group | Photoredox Catalysis | Generation of difluoromethyl radicals for additions to unsaturated bonds |

| C-F Bond | Transition-Metal Catalysis | Selective C-F bond functionalization for advanced synthesis |

| Entire Moiety | Asymmetric Catalysis | Enantioselective introduction of the fluorinated propane (B168953) unit |

Expansion of Synthetic Utility in Emerging Chemical and Material Science Fields

The unique properties imparted by the difluoromethylene group, such as increased metabolic stability and altered electronic characteristics, make 1-bromo-3,3-diethoxy-1,1-difluoropropane a highly valuable building block for new molecules and materials. researchgate.net Future applications are expected to span across medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry, the difluoromethyl group can act as a bioisostere for other functional groups, like alcohols or thiols, potentially improving the efficacy and pharmacokinetic properties of drug candidates. nih.govresearchgate.net In materials science, incorporating this fluorinated propane unit into polymers could result in materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. nih.gov The development of new synthetic methods will directly enable the creation of these advanced materials and potential therapeutic agents.

Table 3: Emerging Applications

| Field | Potential Role of the Fluorinated Moiety | Desired Outcome |

|---|---|---|

| Medicinal Chemistry | As a bioisosteric replacement in drug candidates. nih.govresearchgate.net | Improved drug stability, binding affinity, and bioavailability. |

| Materials Science | Incorporation into polymer backbones or side chains. | Enhanced thermal and chemical resistance, novel liquid crystals, and specialty polymers. nih.gov |

| Agrochemicals | As a key component in new pesticides and herbicides. | Increased potency, selectivity, and environmental stability. |

| Electronics | In the synthesis of specialty fluorinated gases or materials. nih.gov | Development of next-generation dielectrics, refrigerants, or etching gases. opteon.com |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-Bromo-3,3-diethoxy-1,1-difluoropropane in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of precursor molecules. For example, bromination of 3,3-diethoxy-1,1-difluoropropanol using phosphorus tribromide (PBr₃) in anhydrous conditions can yield the target compound. Solvent selection (e.g., dichloromethane or diethyl ether) and temperature control (0–5°C) are critical to minimize side reactions like elimination. Similar protocols are used for brominated cyclopropane derivatives, where steric hindrance from ethoxy groups necessitates prolonged reaction times .

Q. What spectroscopic techniques are recommended for characterizing 1-Bromo-3,3-diethoxy-1,1-difluoropropane?

- Methodological Answer :

- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -120 to -150 ppm for CF₂ groups).

- ¹H NMR : Identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and the brominated carbon environment.

- Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., [M]⁺ at m/z 268) and fragmentation patterns indicative of ethoxy and fluorine loss.

- FTIR : Confirms C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches. Comparative data from related bromofluoro compounds can validate assignments .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and ethoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atoms increase electrophilicity at the brominated carbon, enhancing susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling). However, ethoxy groups introduce steric hindrance, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Kinetic studies using model systems (e.g., 1-Bromo-3,3,3-trifluoro-2-phenylpropane) demonstrate that electronic effects dominate over steric effects in polar solvents like DMF .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., boiling points, solubility) of halogenated ethers like 1-Bromo-3,3-diethoxy-1,1-difluoropropane?

- Methodological Answer : Discrepancies often arise from impurities or varying measurement conditions. Standardized protocols include:

- Differential Scanning Calorimetry (DSC) : For precise boiling/melting point determination.

- Gas Chromatography (GC-MS) : To assess purity (>98%) and isolate isomers.

- Solubility Tests : Conducted in tiered solvent systems (e.g., hexane, ethanol, water) under controlled humidity. Comparative data from structurally similar compounds (e.g., 1,3-dibromo-1,1-difluoropropane) provide benchmarks .

Q. What experimental protocols are effective for analyzing the thermal stability of brominated fluoropropane derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS monitors decomposition products (e.g., HF, Br₂). For example, heating rates of 10°C/min under nitrogen reveal decomposition thresholds (~150–200°C). The cup burner method, used for fire-extinguishing agents, can also evaluate flame inhibition properties by measuring critical quenching concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.